

Solubility characteristics of 4-Bromo-2-ethoxy-1-methylbenzene in organic solvents

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Compound of Interest

Compound Name: 4-Bromo-2-ethoxy-1-methylbenzene

Cat. No.: B1442127

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An In-depth Technical Guide to the Solubility Characteristics of **4-Bromo-2-ethoxy-1-methylbenzene** in Organic Solvents

Authored by: Your Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of **4-Bromo-2-ethoxy-1-methylbenzene**. The document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. It delves into the predicted solubility based on the compound's physicochemical properties, outlines detailed experimental protocols for solubility determination, and discusses the critical factors influencing solubility. Safety and handling precautions are also provided to ensure safe laboratory practices.

Introduction to 4-Bromo-2-ethoxy-1-methylbenzene

4-Bromo-2-ethoxy-1-methylbenzene is an aromatic organic compound with the molecular formula C₉H₁₁BrO. Its structure consists of a benzene ring substituted with a bromine atom, an ethoxy group, and a methyl group. This substitution pattern imparts specific physicochemical properties that govern its behavior in various solvents. Understanding its solubility is crucial for a wide range of applications, including organic synthesis, reaction kinetics, purification processes like recrystallization, and formulation development in the pharmaceutical industry. The efficiency of a chemical reaction, the ease of product isolation,

and the bioavailability of a potential drug candidate can all be significantly influenced by the solubility of the starting materials and intermediates.

Physicochemical Properties

While extensive experimental data for **4-Bromo-2-ethoxy-1-methylbenzene** is not readily available in public literature, we can infer its properties from its chemical structure and data from analogous compounds.

| Property | Predicted/Inferred Value | Source/Rationale |
|-------------------|--------------------------------------|--|
| Molecular Formula | C9H11BrO | Based on chemical structure [1] [2] |
| Molecular Weight | 215.09 g/mol | Calculated from the molecular formula [1] [2] |
| Appearance | Likely a liquid or low-melting solid | Inferred from similar structures like 4-bromoanisole (melts at 9-10°C) [3] [4] |
| Boiling Point | Predicted to be around 238.7°C | Supplier data |
| Polarity | Moderately polar | Due to the presence of the polar C-O-C ether linkage and the C-Br bond, but also the nonpolar benzene ring and alkyl groups. |

The presence of both polar (ethoxy, bromo) and nonpolar (methyl, benzene ring) groups suggests that **4-Bromo-2-ethoxy-1-methylbenzene** will exhibit intermediate polarity. This structural aspect is the primary determinant of its solubility in various organic solvents, based on the principle of "like dissolves like".[\[5\]](#)[\[6\]](#)

Theoretical Solubility Profile

The adage "like dissolves like" is the foundational principle for predicting solubility.[\[5\]](#)[\[6\]](#) This means that a solute will dissolve best in a solvent that has a similar polarity.

- Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Given the significant nonpolar character of the benzene ring and methyl group, **4-Bromo-2-ethoxy-1-methylbenzene** is expected to be readily soluble in nonpolar organic solvents.^[7] These solvents can effectively solvate the nonpolar regions of the molecule through van der Waals interactions.
- Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents have dipole moments and can engage in dipole-dipole interactions with the polar ether and bromo groups of the solute. Therefore, good solubility is anticipated in these solvents.
- Polar Protic Solvents (e.g., Ethanol, Methanol): While these solvents are polar, their primary mode of interaction is hydrogen bonding. Since **4-Bromo-2-ethoxy-1-methylbenzene** does not have hydrogen bond-donating capabilities, its solubility in protic solvents might be slightly less than in aprotic solvents of similar polarity. However, the oxygen atom in the ethoxy group can act as a hydrogen bond acceptor, which should still allow for considerable solubility.
- Aqueous Solubility: Due to its predominantly nonpolar, hydrophobic structure, **4-Bromo-2-ethoxy-1-methylbenzene** is expected to be insoluble or immiscible in water.^[6]

Experimental Determination of Solubility

To obtain precise solubility data, experimental determination is necessary. The following protocols describe standard methods for qualitative and quantitative solubility assessment.

Qualitative Solubility Assessment

This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent.

Protocol:

- Add approximately 20-30 mg of **4-Bromo-2-ethoxy-1-methylbenzene** to a small test tube.
- Add 1 mL of the chosen solvent to the test tube in 0.25 mL increments.
- After each addition, cap the test tube and vortex or shake vigorously for 30 seconds.
- Visually inspect the solution for the presence of undissolved solute.

- If the solute completely dissolves, it is considered "soluble." If some but not all of the solute dissolves, it is "partially soluble." If no significant amount of the solute dissolves, it is "insoluble."
- Record the observations for each solvent tested.

Quantitative Solubility Determination (Isothermal Shake-Flask Method)

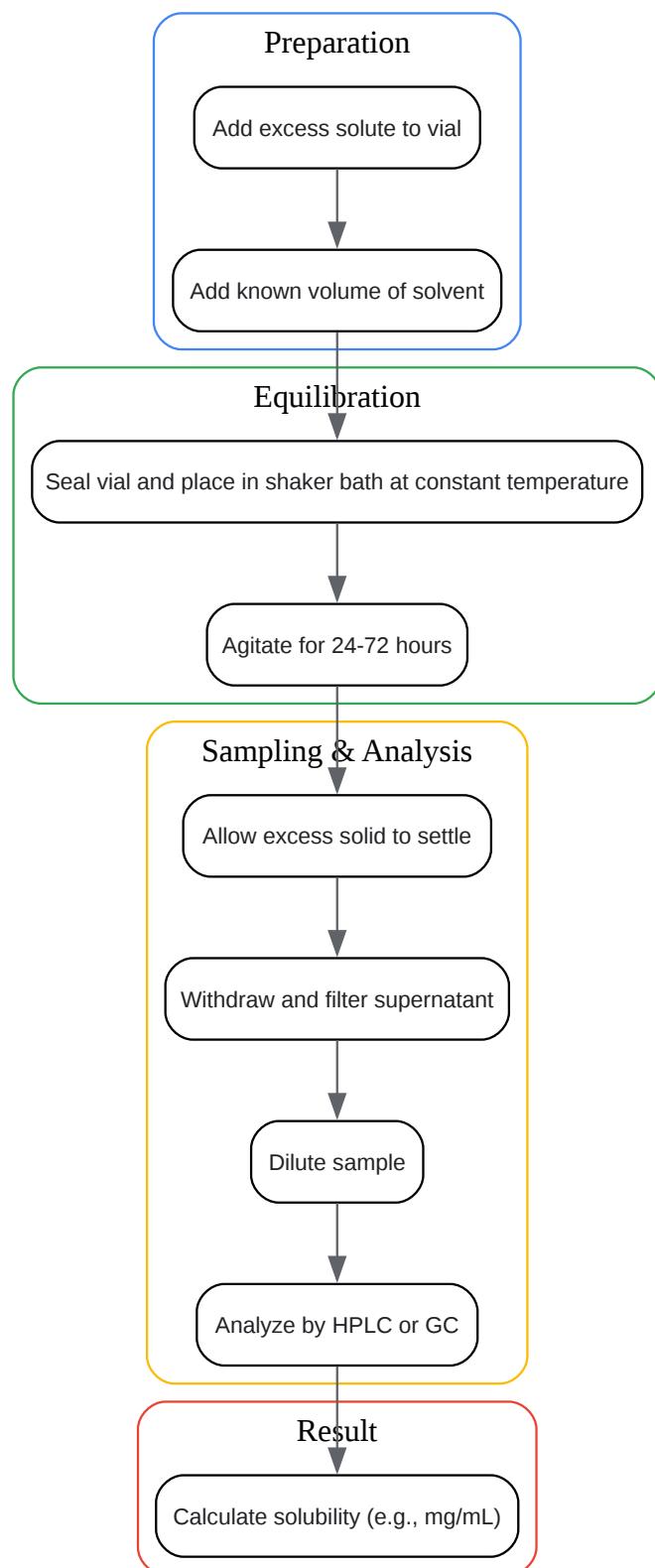
This is a widely accepted method for determining the equilibrium solubility of a compound at a specific temperature.

Protocol:

- Prepare a series of vials for each solvent to be tested.
- Add an excess amount of **4-Bromo-2-ethoxy-1-methylbenzene** to each vial to ensure that a saturated solution is formed.
- Add a known volume of the solvent to each vial.
- Seal the vials to prevent solvent evaporation.
- Place the vials in a constant temperature shaker bath (e.g., 25°C) and agitate for a sufficient period (typically 24-72 hours) to reach equilibrium.
- After reaching equilibrium, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
- Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled pipette to avoid temperature-induced precipitation.
- Filter the withdrawn sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining undissolved solid.
- Dilute the filtered sample with a suitable solvent to a concentration within the analytical range.

- Analyze the concentration of **4-Bromo-2-ethoxy-1-methylbenzene** in the diluted sample using a calibrated analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
- Calculate the original solubility in units such as mg/mL or mol/L.

Diagram: Experimental Workflow for Quantitative Solubility Determination

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